molecular formula C21H21N3O2S B2998574 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine CAS No. 339106-33-1

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine

Cat. No.: B2998574
CAS No.: 339106-33-1
M. Wt: 379.48
InChI Key: VMYMRUORUNDDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and phenylsulfonyl groups, as well as a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phenyl-substituted pyrimidine with a phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the piperidine ring, often through nucleophilic substitution or cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrimidine derivative.

    Substitution: The phenyl and piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated pyrimidine derivatives.

    Substitution: A wide range of substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. Molecular docking studies have shown that this compound can inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine is unique due to the presence of both a piperidine ring and a phenylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(26,18-12-6-2-7-13-18)19-16-22-20(17-10-4-1-5-11-17)23-21(19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYMRUORUNDDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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